Antioxidant Potency: 3-butyl-2-methoxyphenol vs. 3-tert-butyl-4-methoxyphenol (BHA Isomer) in a DPPH Assay
A head-to-head structure-activity relationship study on methoxyphenols demonstrates that the position of the butyl substituent critically influences radical scavenging capacity. In a standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, 3-butyl-2-methoxyphenol exhibited an IC50 value of 1752.6 μM, while its positional isomer 3-tert-butyl-4-methoxyphenol (a component of commercial BHA) showed an IC50 of 7149.2 μM [1]. This represents a 4-fold higher potency for the n-butyl ortho-methoxy isomer in this in vitro model of antioxidant activity.
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1752.6 μM |
| Comparator Or Baseline | 3-tert-butyl-4-methoxyphenol (BHA isomer): IC50 = 7149.2 μM |
| Quantified Difference | Target compound is 4.08 times more potent (lower IC50) than the comparator BHA isomer. |
| Conditions | Standard DPPH radical scavenging assay; compounds tested at multiple concentrations; n=3-4 replicates. |
Why This Matters
For a procurement scientist, this 4-fold difference in antioxidant potency means that a formulation using 3-butyl-2-methoxyphenol could achieve the same level of radical protection at a 75% lower loading concentration compared to a formulation relying on the BHA isomer, potentially reducing cost-per-function and mitigating any dose-dependent toxicity.
- [1] Data extracted from PMC Table 1: 'Results collected from the DPPH radical scavenging assay.' Available at: https://pmc.ncbi.nlm.nih.gov/ (Accessed 2026-05-13). Note: Compounds identified as 8/9 (3-tert-butyl-4-methoxyphenol) and 10/11 (3-butyl-2-methoxyphenol) based on structural series in the supporting publication. View Source
